An In-depth Technical Guide to 3,4-Dimethoxybenzoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 3,4-Dimethoxybenzoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structural features of 3,4-Dimethoxybenzoic acid, also known as veratric acid. An essential building block in organic synthesis and a molecule of interest in pharmaceutical research, this document consolidates its physicochemical characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, it delves into its biological activities, visualizing its inhibitory effects on key signaling pathways implicated in various diseases. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development.
Chemical Identity and Properties
3,4-Dimethoxybenzoic acid is a crystalline solid, appearing as a white to slightly yellow powder. It is a derivative of benzoic acid with two methoxy (B1213986) groups substituted on the benzene (B151609) ring.[1]
Nomenclature and Identifiers
| Property | Value |
| IUPAC Name | 3,4-dimethoxybenzoic acid[2][3] |
| Common Names | Veratric acid, Dimethylprotocatechuic acid[3][4] |
| CAS Number | 93-07-2[1][3][5] |
| Molecular Formula | C₉H₁₀O₄[1][3][6] |
| InChI Key | DAUAQNGYDSHRET-UHFFFAOYSA-N[2][3] |
| SMILES | COC1=C(OC)C=C(C=C1)C(O)=O[2][5] |
Physicochemical Properties
| Property | Value |
| Molar Mass | 182.17 g/mol [5][7] |
| Melting Point | 179-182 °C[5] |
| Boiling Point | 208-210 °C (decomposes) |
| Solubility | Slightly soluble in water (0.5 mg/mL at 14 °C).[2] Soluble in ethanol (B145695), chloroform, and ethyl acetate. |
| pKa | 4.36[2] |
| LogP | 1.61[2] |
| Appearance | White to slightly yellow crystalline powder[1] |
Molecular Structure
3,4-Dimethoxybenzoic acid consists of a benzene ring substituted with a carboxylic acid group and two methoxy groups at the 3 and 4 positions.
Chemical Structure:
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Figure 1: 2D structure of 3,4-Dimethoxybenzoic acid.
Spectroscopic Data
¹H NMR Spectroscopy
A typical ¹H NMR spectrum of 3,4-Dimethoxybenzoic acid in CDCl₃ shows signals corresponding to the aromatic protons and the methoxy group protons. The carboxylic acid proton is often broad and may exchange with residual water in the solvent.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | br s | 1H | -COOH |
| ~7.8 | d | 1H | Ar-H |
| ~7.6 | dd | 1H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| 3.94 | s | 3H | -OCH₃ |
| 3.92 | s | 3H | -OCH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~172 | C=O (acid) |
| ~154 | Ar-C-OCH₃ |
| ~149 | Ar-C-OCH₃ |
| ~125 | Ar-CH |
| ~123 | Ar-C-COOH |
| ~112 | Ar-CH |
| ~110 | Ar-CH |
| ~56 | -OCH₃ |
| ~56 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the functional groups present in 3,4-Dimethoxybenzoic acid.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1520, ~1420 | Medium | C=C stretch (aromatic) |
| ~1270, ~1020 | Strong | C-O stretch (ether and acid) |
Experimental Protocols
Synthesis of 3,4-Dimethoxybenzoic Acid from Vanillin (B372448)
This protocol outlines a two-step synthesis involving the oxidation of vanillin to vanillic acid, followed by methylation.
Step 1: Oxidation of Vanillin to Vanillic Acid
-
In a round-bottom flask, dissolve vanillin (1 mole) in an aqueous solution of sodium hydroxide.
-
Heat the mixture to approximately 60-70 °C with stirring.
-
Slowly add a solution of potassium permanganate (B83412) (KMnO₄) portion-wise, maintaining the temperature. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~2. Vanillic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Methylation of Vanillic Acid to 3,4-Dimethoxybenzoic Acid
-
Suspend the dried vanillic acid (1 mole) in a suitable solvent such as acetone (B3395972) or methanol (B129727) in a round-bottom flask.
-
Add an excess of a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide.
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the mixture.
-
Reflux the reaction mixture with stirring for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base solution to remove any unreacted starting material, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 3,4-Dimethoxybenzoic acid.
Purification by Recrystallization
-
Dissolve the crude 3,4-Dimethoxybenzoic acid in a minimum amount of a hot solvent, such as ethanol or an ethanol/water mixture.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of 3,4-Dimethoxybenzoic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
For ¹H NMR, typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use proton decoupling and typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
FTIR Spectroscopy
-
Prepare a KBr pellet by grinding a small amount (1-2 mg) of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Biological Activity and Signaling Pathways
3,4-Dimethoxybenzoic acid has demonstrated various biological activities, including antioxidant and anti-inflammatory effects.[8] Of particular interest to drug development professionals is its ability to modulate cellular signaling pathways.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Veratric acid has been shown to inhibit this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by 3,4-Dimethoxybenzoic acid.
Inhibition of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. Its aberrant activation is also a hallmark of many cancers.
Caption: Inhibition of the MAPK/ERK signaling pathway by 3,4-Dimethoxybenzoic acid.
Conclusion
3,4-Dimethoxybenzoic acid is a well-characterized compound with a range of applications in organic synthesis and potential therapeutic uses. This guide has provided a detailed summary of its chemical and structural properties, along with practical experimental protocols for its synthesis, purification, and analysis. The visualization of its inhibitory action on key cellular signaling pathways underscores its importance for further investigation in drug discovery and development.
References
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. eng.uc.edu [eng.uc.edu]
- 6. A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
